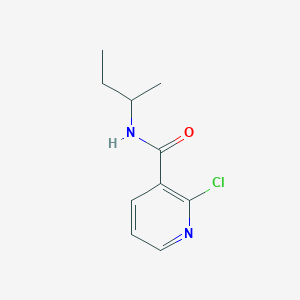

N-(Sec-butyl)-2-chloronicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

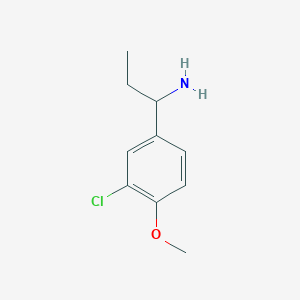

N-(Sec-butyl)-2-chloronicotinamide is a chemical compound that contains a sec-butyl group . The sec-butyl group is a four-carbon alkyl radical or substituent group with a general chemical formula of −C4H9 . It is derived from either of the two isomers of butane . The sec-butyl group is connected at one of the non-terminal (internal) carbon atoms .

Synthesis Analysis

The synthesis of N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) under solvent-free conditions . Broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields are a few important features of this methodology .Molecular Structure Analysis

The sec-butyl group in this compound is chiral . The carbon atom at position 2 is a stereocenter . It has four different groups attached: −H, −CH3, −CH2−CH3, and −R (the R group is not equal to those three groups) .Chemical Reactions Analysis

Organolithium reagents, including n-BuLi, are used in the synthesis of specific aldehydes and ketones . One such synthetic pathway is the reaction of an organolithium reagent with disubstituted amides .Physical and Chemical Properties Analysis

One of the most useful chemical properties of n-BuLi is its ability to deprotonate a wide range of weak Brønsted acids . t-Butyllithium and s-butyllithium are more basic . n-BuLi can deprotonate (that is, metalate) many types of C−H bonds, especially where the conjugate base is stabilized by electron delocalization or one or more heteroatoms (non-carbon atoms) .Applications De Recherche Scientifique

Herbicidal Activity

N-(Arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrate promising herbicidal activity. Some compounds within this category have shown effectiveness against Agrostis stolonifera (bentgrass) and Lemna paucicostata (duckweed). The structure-activity relationship (SAR) of these compounds suggests potential for developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Antiseizure and Neuroprotective Properties

Sec-Butyl-propylacetamide (SPD), a derivative of valproic acid amide, has been evaluated for its anticonvulsant activity across various rodent seizure and epilepsy models. It demonstrated significant efficacy in rat and guinea pig models of status epilepticus and neuroprotection in hippocampal slice models of excitotoxic cell death, indicating its potential for treating seizures and providing neuroprotection against organophosphate-induced neuronal damage (H. White et al., 2012).

Electrocatalytic Synthesis

Mesoporous nitrogen-doped carbon derived from ionic liquids like N-butyl-3-methylpyridinium dicyanamide has been identified as a highly active, cost-effective, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This development paves the way for a sustainable and efficient method for producing hydrogen peroxide, highlighting the versatility of N-(Sec-butyl)-2-chloronicotinamide derivatives in catalysis (Tim‐Patrick Fellinger et al., 2012).

Derivatization of Hydroxyfuranones

Sec-butanol has been utilized for the derivatization of chlorinated hydroxyfuranones, showcasing the adaptability of sec-butyl derivatives in chemical analysis. This application is significant for detecting hydroxyfuranones in complex matrices, contributing to advancements in analytical chemistry (J. Nawrocki et al., 2001).

Organic Synthesis

The efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling has been reported. This method highlights the role of this compound derivatives in facilitating the development of new compounds through palladium-catalyzed reactions, which are crucial in organic synthesis (Wu Yang et al., 2003).

Safety and Hazards

Orientations Futures

There are several areas of future research related to N-(Sec-butyl)-2-chloronicotinamide, including the development of new insect repellents that are more effective and have fewer negative side effects. Other areas of research include the study of its effects on the environment and its potential use in agriculture as a pest repellent .

Mécanisme D'action

Target of Action

N-(Sec-butyl)-2-chloronicotinamide is a complex chemical compoundIt is known that nitrile-containing pharmaceuticals, like this compound, can bring additional benefits including enhanced binding affinity to the target .

Mode of Action

It is known that organolithium reagents, such as sec-butyllithium, are often used as a source of sec-butyl carbanion in organic synthesis . This suggests that this compound may interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that butachlor, a chloroacetamide herbicide, inhibits early plant development by inhibiting the biosynthesis of very-long-chain fatty acids (vlcfas) in microsomes . Given the structural similarities, this compound may affect similar pathways.

Pharmacokinetics

It is known that the incorporation of a nitrile group into lead compounds can improve the pharmacokinetic profile of parent drugs .

Result of Action

It is known that organolithium reagents, such as sec-butyllithium, are often used as a source of sec-butyl carbanion in organic synthesis . This suggests that this compound may have similar effects.

Action Environment

It is known that the environment can influence the action of organolithium reagents . This suggests that environmental factors may also influence the action of this compound.

Propriétés

IUPAC Name |

N-butan-2-yl-2-chloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-3-7(2)13-10(14)8-5-4-6-12-9(8)11/h4-7H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLXUEXNFXGGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=C(N=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Fluorobenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2608099.png)

![1-(3-Chlorobenzyl)-3'-(4-methoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2608102.png)

![3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one](/img/structure/B2608106.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2608112.png)

![(Z)-{1-amino-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylidene}amino 4-fluorobenzoate](/img/structure/B2608113.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2608114.png)

![N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2608115.png)

![5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2608118.png)